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molecular formula C11H11NO B1329256 N-(2-Furylmethyl)-N-phenylamine CAS No. 4439-56-9

N-(2-Furylmethyl)-N-phenylamine

Cat. No. B1329256
M. Wt: 173.21 g/mol
InChI Key: HCYZEVXWZFESIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06759554B2

Procedure details

Using the general procedure, 4-bromo-1,2-(methylenedioxy)benzene (120 μL, 1.0 mmol) was coupled with furfurylaniline (132 μL, 1.5 mmol). Purification of the crude product by column chromatography on silica gel using hexane/ethyl acetate (8:1) as eluent afforded the desired product as a colorless oil (187 mg, 87% yield). Rf=0.5 (hexane/ethyl acetate=5:1).
Quantity
120 μL
Type
reactant
Reaction Step One
Quantity
132 μL
Type
reactant
Reaction Step Two
Yield
87%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]2[O:8][CH2:9][O:10][C:4]=2[CH:3]=1.[CH2:11]([NH:17]C1C=CC=CC=1)[C:12]1[O:16][CH:15]=[CH:14][CH:13]=1>>[CH2:9]1[O:8][C:5]2[CH:6]=[CH:7][C:2]([NH:17][CH2:11][C:12]3[O:16][CH:15]=[CH:14][CH:13]=3)=[CH:3][C:4]=2[O:10]1

Inputs

Step One
Name
Quantity
120 μL
Type
reactant
Smiles
BrC1=CC2=C(C=C1)OCO2
Step Two
Name
Quantity
132 μL
Type
reactant
Smiles
C(C1=CC=CO1)NC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Purification of the crude product by column chromatography on silica gel

Outcomes

Product
Name
Type
product
Smiles
C1OC=2C=C(NCC3=CC=CO3)C=CC2O1
Measurements
Type Value Analysis
AMOUNT: MASS 187 mg
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 86.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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